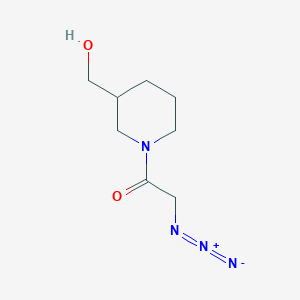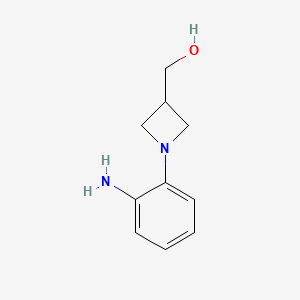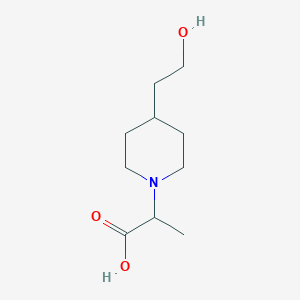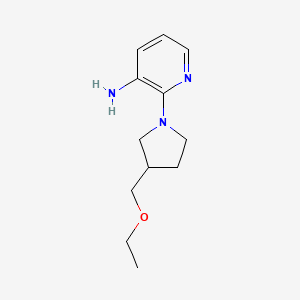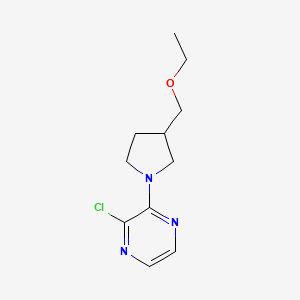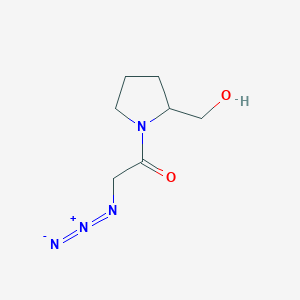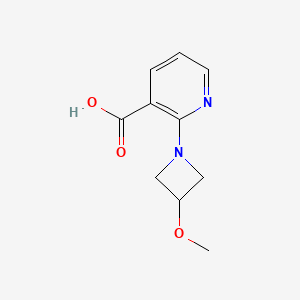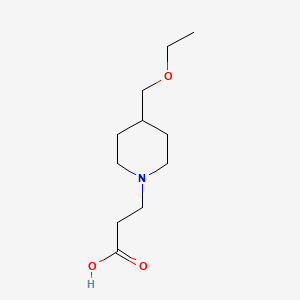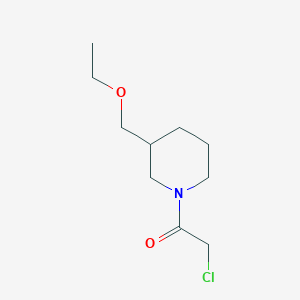
2-(2-(Ethoxymethyl)piperidin-1-yl)butanoic acid
Descripción general
Descripción
“2-(2-(Ethoxymethyl)piperidin-1-yl)butanoic acid” is a chemical compound with the molecular formula C12H23NO3 . It is a compound that falls under the category of piperidones . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
The synthesis of piperidone derivatives, such as “this compound”, is typically achieved through a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H23NO3 . The compound has a molecular weight of 229.32 g/mol.
Aplicaciones Científicas De Investigación
1. Impurity Analysis in Pharmaceutical Products
2-(2-(Ethoxymethyl)piperidin-1-yl)butanoic acid has been identified as an impurity in certain pharmaceutical products. For example, it was detected as an unknown impurity in Repaglinide, an anti-diabetic drug, using ultra-performance liquid chromatography and other analytical techniques (Kancherla et al., 2018).
2. Thermal Degradation Studies
Research on the thermal degradation of compounds related to this compound has been conducted. For instance, the thermal degradation of 1-deoxy-1-piperidino-d-fructose led to the formation of various piperidine derivatives (Mills et al., 1970).
3. Synthesis of Novel Pharmaceutical Compounds
The structure of this compound and its derivatives has been explored in the synthesis of novel pharmaceutical compounds. For example, asymmetric synthesis of D-lysine analogues involving piperidine skeletons was reported, demonstrating the compound's utility in creating new pharmacologically active molecules (Etayo et al., 2008).
4. Chemical Synthesis and Protecting Groups
The compound has been evaluated as a protecting group for phenols in chemical synthesis, showing stability to various conditions and demonstrating its versatility in organic synthesis (Norén, 2021).
5. Antimicrobial Activity
Research into the antimicrobial activity of piperidine derivatives, including compounds structurally related to this compound, has been conducted. This includes the synthesis and testing of new pyridine derivatives for their effectiveness against various bacterial and fungal strains (Patel et al., 2011).
Mecanismo De Acción
Target of action
Without specific studies on this compound, it’s difficult to identify its primary targets. Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of action
The mode of action would depend on the specific targets of the compound. Piperidine derivatives can participate in a variety of intra- and intermolecular reactions .
Biochemical pathways
The affected pathways would depend on the specific targets and mode of action of the compound. Piperidine derivatives can lead to the formation of various other derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Propiedades
IUPAC Name |
2-[2-(ethoxymethyl)piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-3-11(12(14)15)13-8-6-5-7-10(13)9-16-4-2/h10-11H,3-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXRVKFLIIJWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCCC1COCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




